3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O and a molecular weight of 226.03 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 1,3,4-oxadiazole moiety at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have been widely studied due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s known that 1,3,4-oxadiazoles interact with their targets to exert their effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad biological activities of 1,3,4-oxadiazoles, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad biological activities of 1,3,4-oxadiazoles, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1,3,4-oxadiazoles, a group to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
1,3,4-oxadiazoles have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Molecular Mechanism
It is known that 1,3,4-oxadiazoles can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-bromopyridine-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired 1,3,4-oxadiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-5-(1,3,4-oxadiazol-2-yl)pyridine derivative .
Scientific Research Applications
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine: Similar structure with a chlorine atom instead of bromine.
3-Iodo-5-(1,3,4-oxadiazol-2-yl)pyridine: Similar structure with an iodine atom instead of bromine.
5-(1,3,4-Oxadiazol-2-yl)pyridine: Lacks the halogen substituent at the 3-position.
Uniqueness
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-11-10-4-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTKHSIEZHFTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594752 | |
Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-13-6 | |
Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924869-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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